![molecular formula C21H14N4O B2928435 5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1094605-78-3](/img/no-structure.png)
5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a naphthyl group, a pyrazole ring, a phenyl ring, and an oxadiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized through the reaction of 1,3-dicarbonyl compounds with hydrazines . Oxadiazoles can be synthesized through the cyclization of appropriate precursors, often involving the reaction of a carboxylic acid derivative with a hydrazine or semicarbazide .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The naphthyl group is a polycyclic aromatic hydrocarbon derived from naphthalene . The pyrazole ring is a five-membered ring with two nitrogen atoms . The phenyl group is a cyclic aromatic ring derived from benzene, and the oxadiazole ring is a five-membered ring containing two oxygen atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. Pyrazoles can undergo a variety of reactions, including N-alkylation, N-acylation, and reactions at the 3- and 5-positions . Oxadiazoles can participate in nucleophilic substitution reactions, among others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make the compound relatively stable and potentially planar. The presence of the nitrogen and oxygen atoms could allow for hydrogen bonding .Scientific Research Applications
Computational and Pharmacological Evaluation
- Research on Oxadiazole and Pyrazole Derivatives : These compounds, including oxadiazole and pyrazole derivatives, have been explored for their computational and pharmacological potential. They have been investigated for their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential (Faheem, 2018).
Anticancer Evaluation
- Anticancer Properties of Benzimidazole Derivatives : Research involving derivatives of oxadiazole has shown potential in anticancer applications, particularly in breast cancer cell lines (Salahuddin et al., 2014).
Applications in Corrosion Inhibition
- Corrosion Inhibition by Quinoxaline Derivatives : Compounds like quinoxaline derivatives have been applied as corrosion inhibitors for mild steel in acidic mediums, showing significant efficacy (Saraswat & Yadav, 2020).
Fluorescence Applications
- Fluorescent Reagents for Quantifying Primary Alcohols : Pyrazoline compounds have been used as fluorescent markers for quantifying primary alcohols, highlighting their utility in analytical chemistry (Al Sabahi, 2018).
- Fluorescent Label for Biomolecules : Pyrazoline-based dyes have been utilized as fluorescent labels for biomolecules containing amino groups, aiding in the determination and quantification of these compounds (Varghese et al., 2016).
Photophysical and Theoretical Studies
- Solvatochromic Effects and Dipole Moments Evaluation : Studies on pyrazoline derivatives have been conducted to understand their solvatochromic behavior, providing insights into their photophysical behavior and potential applications in molecular electronics (Al Sabahi et al., 2020).
Synthesis and Biological Screening
- Synthesis of Pyrazole Derivatives for Antibacterial Activity : Novel pyrazoline derivatives have been synthesized and shown promising antibacterial activities, indicating their potential in developing new antimicrobial agents (Rani et al., 2015).
Molecular Docking and Antitubercular Activity
- Molecular Docking Studies of Pyrrolyl 1,3,4-oxadiazole Derivatives : These compounds have been evaluated for their antitubercular activity, with molecular docking studies helping in understanding their mechanism of action (Joshi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Pyrazoles and oxadiazoles are areas of active research in medicinal chemistry, and new synthetic methods and applications are continually being developed . Future research may focus on developing more efficient synthetic methods, exploring the biological activity of these compounds, and designing new compounds with improved properties.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole' involves the reaction of 2-naphthylhydrazine with ethyl acetoacetate to form 3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with phenylhydrazine to form 5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole.", "Starting Materials": [ "2-naphthylhydrazine", "ethyl acetoacetate", "phenylhydrazine" ], "Reaction": [ "Step 1: 2-naphthylhydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: The intermediate 3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid ethyl ester is then reacted with phenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride to form the final product, 5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole." ] } | |
CAS No. |
1094605-78-3 |
Molecular Formula |
C21H14N4O |
Molecular Weight |
338.37 |
IUPAC Name |
5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H14N4O/c1-2-7-15(8-3-1)20-22-21(26-25-20)19-13-18(23-24-19)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H,(H,23,24) |
InChI Key |
LIDULJDIENWPCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4 |
solubility |
soluble |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


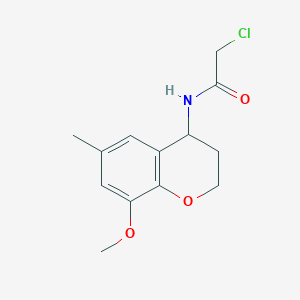
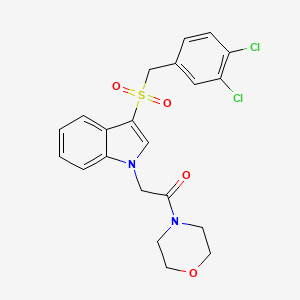
![Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2928354.png)
![Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B2928358.png)
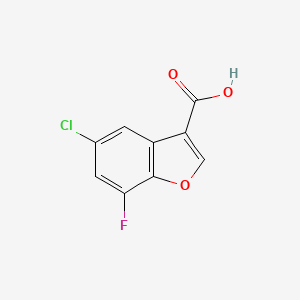
![2-(m-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2928360.png)
![1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2928363.png)
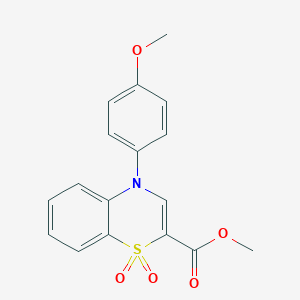
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2928370.png)
![N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2928372.png)
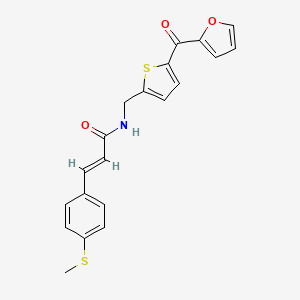
![2-((2-fluorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2928375.png)
